Methyl 3-methyl-6-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C₉H₈F₃NO₂. It is a derivative of picolinic acid, characterized by a methyl group attached to the nitrogen atom and a trifluoromethyl group at the 6th position of the pyridine ring. This compound is notable for its unique structural features, which confer distinctive chemical and physical properties, making it valuable in various fields such as chemistry, biology, and industry.
These reactions highlight the compound’s versatility as a building block in organic synthesis.
Research indicates that methyl 3-methyl-6-(trifluoromethyl)picolinate exhibits significant biological activity. Its trifluoromethyl group enhances binding affinity to various biological targets, potentially modulating their activity. This interaction suggests applications in drug discovery, particularly for developing new pharmaceuticals and agrochemicals. Ongoing studies aim to explore its therapeutic potential due to its favorable bioavailability and metabolic stability .
The synthesis of methyl 3-methyl-6-(trifluoromethyl)picolinate typically involves the following methods:
Methyl 3-methyl-6-(trifluoromethyl)picolinate has several applications across various domains:
The interaction studies of methyl 3-methyl-6-(trifluoromethyl)picolinate reveal its ability to bind effectively with specific proteins and pathways within biological systems. The trifluoromethyl group notably enhances its binding affinity, which can lead to various biological effects depending on the target involved. These interactions are critical for understanding the compound's potential in therapeutic applications .
Several compounds share structural similarities with methyl 3-methyl-6-(trifluoromethyl)picolinate. Here are some notable examples:
| Compound Name | Structural Differences |
|---|---|
| Methyl 3-(trifluoromethyl)picolinate | Lacks the additional methyl group at the 3rd position |
| Methyl 3-fluoro-5-(trifluoromethyl)picolinate | Contains a fluorine atom at the 5th position |
| Methyl 6-chloro-3-(trifluoromethyl)picolinate | Contains a chlorine atom at the 6th position |
Methyl 3-methyl-6-(trifluoromethyl)picolinate is unique due to its combination of both a methyl group at the 3rd position and a trifluoromethyl group at the 6th position. This structural configuration imparts distinct chemical characteristics that enhance its utility in research and industrial applications, differentiating it from similar compounds .
Cobalt-catalyzed [2π + 2π] and [2 + 2 + 2] cycloadditions have emerged as pivotal methods for constructing the pyridine core of methyl 3-methyl-6-(trifluoromethyl)picolinate. These reactions leverage cobalt’s ability to modulate electronic and steric environments, ensuring regioselective bond formation. For instance, bis(imino)pyridine cobalt complexes, such as ((R)PDI)CoN₂, facilitate intramolecular cycloadditions of α,ω-dienes under mild thermal conditions. These catalysts promote oxidative cyclization by stabilizing metal-based singly occupied molecular orbitals (SOMOs), which drive C─C bond formation.
A critical advancement involves cobalt picolinate ligands, which enhance substrate coordination while maintaining catalytic activity. For example, Co(pic)₂ catalysts derived from 2-carboxypyridine enable hydroperoxidation of electron-deficient alkenes, a reaction analogous to pyridine ring functionalization. The methyl and trifluoromethyl groups’ electronic effects direct regioselectivity, as evidenced by the preferential formation of 3,6-disubstituted pyridines over other isomers. Modifying the picolinate ligand with electron-donating groups, such as methyl, further tunes reactivity, achieving yields exceeding 60% in model systems.
Table 1: Cobalt Catalysts for Pyridine Cycloaddition
| Catalyst | Substrate | Yield (%) | Regioselectivity (3,6:Others) |
|---|---|---|---|
| Co(pic)₂ | α,β-Unsaturated ketones | 65 | 8:1 |
| Co(thd)₂ | Conjugated dienes | 45 | 3:1 |
| ((Cy)PDI)CoN₂ | Alkenes with amines | 72 | 10:1 |
These catalysts tolerate functional groups like amines and ethers, enabling late-stage diversification of the picolinate scaffold. Mechanistic studies using electron paramagnetic resonance (EPR) spectroscopy reveal that κ³-bis(imino)pyridine cobalt alkene intermediates are key to maintaining regiocontrol.
Transition metals, including palladium and nickel, enable direct functionalization of preformed pyridine rings. A prominent strategy involves cross-coupling reactions to introduce the trifluoromethyl group at the C6 position. For instance, Suzuki-Miyaura couplings using aryl boronic acids and 3-methyl-6-bromopicolinate precursors have been employed, though trifluoromethyl groups require specialized reagents such as CF₃Cu. Alternatively, nucleophilic trifluoromethylation using (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of cesium fluoride offers a complementary route.
Chlorination and esterification steps are critical for installing the methyl ester group at C2. Phosphoryl trichloride (POCl₃) efficiently converts hydroxyl groups to chlorides, as demonstrated in the synthesis of methyl 6-chloro-5-(trifluoromethyl)picolinate, achieving 63% yield after column chromatography. Subsequent esterification with methanol under acidic conditions furnishes the target methyl ester. Nickel-catalyzed decarboxylative couplings provide an alternative pathway, where 6-(trifluoromethyl)picolinic acid reacts with methyl iodide in the presence of NiCl₂(dme).
Table 2: Functionalization Reactions for Methyl Ester Installation
| Reaction Type | Reagents | Yield (%) | Selectivity (C2:C4) |
|---|---|---|---|
| Esterification | MeOH, H₂SO₄ | 78 | >20:1 |
| Decarboxylative Coupling | NiCl₂(dme), MeI | 65 | 15:1 |
| Chlorination | POCl₃, DMF | 63 | >20:1 |
These methods highlight the synergy between halogenation and transition metal catalysis in achieving precise substitution patterns.
Recent developments have eliminated the need for protecting groups by leveraging inherently selective reaction conditions. One approach involves the direct alkylation of 6-(trifluoromethyl)picolinic acid with methyl iodide in dimethylformamide (DMF) using potassium carbonate as a base. This one-pot method avoids protecting the nitrogen atom, as the electron-withdrawing trifluoromethyl group deactivates the pyridine ring toward undesired N-alkylation.
Another strategy utilizes cobalt-catalyzed cycloadditions of alkynes and nitriles, which spontaneously form the pyridine ring with pre-installed methyl and trifluoromethyl groups. For example, reacting 3-methyl-4-pentynenitrile with methyl propiolate in the presence of Co(pic)₂ yields the picolinate ester directly, bypassing intermediate protection steps. This method achieves 70% yield and >95% regioselectivity for the 3,6-disubstituted product.
Key Advantages of Protecting Group-Free Routes
The development of cystic fibrosis transmembrane conductance regulator modulators has emerged as a critical therapeutic approach for treating cystic fibrosis, a genetic disorder affecting approximately 70,000 individuals worldwide [5]. Methyl 3-methyl-6-(trifluoromethyl)picolinate serves as a key intermediate in the synthesis of novel corrector and potentiator compounds designed to restore defective cystic fibrosis transmembrane conductance regulator protein function [6].
Picolinate derivatives have demonstrated significant potential in cystic fibrosis transmembrane conductance regulator modulation through their ability to interact with specific protein domains [4]. The trifluoromethyl substitution in methyl 3-methyl-6-(trifluoromethyl)picolinate enhances binding affinity to the first membrane-spanning domain and nucleotide-binding domain interfaces, critical regions for corrector activity [6]. Research has shown that compounds containing trifluoromethyl-substituted picolinate moieties exhibit enhanced stabilization of the F508del-cystic fibrosis transmembrane conductance regulator protein, the most common mutation causing cystic fibrosis [7].
The compound's role extends beyond simple corrector activity, as it has been incorporated into dual-acting modulators that combine both corrector and potentiator functions [6]. These hybrid molecules demonstrate superior efficacy compared to single-mechanism compounds, with some derivatives achieving nanomolar potency in cellular assays [7]. The unique electronic properties imparted by the 3-methyl and 6-trifluoromethyl substitutions contribute to optimal protein-ligand interactions, facilitating improved trafficking of mutant cystic fibrosis transmembrane conductance regulator proteins to the cell surface [8].
Clinical studies have validated the therapeutic potential of picolinate-based cystic fibrosis transmembrane conductance regulator modulators, with several compounds progressing through advanced clinical trials [9]. The success of lumacaftor and ivacaftor combination therapy, which incorporates picolinate-related structural elements, has demonstrated the clinical viability of this chemical class [10]. Recent developments have shown that optimized picolinate derivatives can achieve corrector activities with EC₅₀ values as low as 38 picomolar, representing a 5000-fold improvement over existing therapies [7].
The structure-activity relationship profile of methyl 3-methyl-6-(trifluoromethyl)picolinate reveals critical insights into the molecular determinants of cystic fibrosis transmembrane conductance regulator modulator activity [11]. The positioning of substituents on the picolinate ring system directly influences both potency and selectivity, with the 3-methyl and 6-trifluoromethyl groups providing optimal electronic and steric properties [12].
The trifluoromethyl group at the 6-position significantly enhances lipophilicity, with calculated logP values showing a 2-3 fold increase compared to unsubstituted analogs . This lipophilicity enhancement facilitates cellular penetration and membrane partitioning, critical factors for accessing intracellular cystic fibrosis transmembrane conductance regulator targets [14]. The electron-withdrawing nature of the trifluoromethyl group also modulates the pyridine nitrogen basicity, optimizing hydrogen bonding interactions with target proteins [15].
The 3-methyl substitution provides favorable steric interactions within the binding pocket of cystic fibrosis transmembrane conductance regulator proteins [16]. Molecular modeling studies indicate that the methyl group occupies a hydrophobic subpocket, contributing approximately 1.5 kcal/mol to binding energy [11]. This substitution also prevents metabolic oxidation at the 3-position, enhancing compound stability and extending half-life [17].
Comparative analysis of substitution patterns reveals that the 3-methyl-6-trifluoromethyl combination provides superior activity compared to alternative arrangements [18]. Compounds with 4-methyl-6-trifluoromethyl substitution show reduced potency, while 3-methyl-5-trifluoromethyl analogs demonstrate decreased selectivity [15]. The methyl ester functionality serves as a metabolically labile protecting group, allowing for controlled release of the active carboxylic acid form within target tissues [19].
| Substituent Pattern | Relative Potency | LogP | Metabolic Stability |
|---|---|---|---|
| 3-Methyl-6-trifluoromethyl | 1.0 | 2.8 | High |
| 4-Methyl-6-trifluoromethyl | 0.3 | 2.6 | Medium |
| 3-Methyl-5-trifluoromethyl | 0.6 | 2.4 | Medium |
| Unsubstituted | 0.1 | 1.2 | Low |
The synthesis of methyl 3-methyl-6-(trifluoromethyl)picolinate requires careful optimization of reaction conditions to achieve high yields and purity suitable for pharmaceutical applications [20]. The most efficient synthetic route involves the esterification of 3-methyl-6-(trifluoromethyl)picolinic acid using methanol in the presence of sulfuric acid catalyst [3]. This approach achieves yields of 85-92% with minimal byproduct formation [19].
Process optimization studies have identified critical parameters affecting product quality and yield [20]. Temperature control during esterification is crucial, with optimal conditions maintained at 65-70°C to prevent thermal decomposition of the trifluoromethyl group [21]. The use of Dean-Stark apparatus for azeotropic water removal has proven essential for driving the reaction to completion, typically requiring 6-8 hours for full conversion [19].
Solvent selection significantly impacts both reaction efficiency and product isolation [20]. Methanol serves as both reagent and solvent, with optimal concentrations of 15-20 equivalents providing maximum conversion rates [22]. The addition of dichloromethane as co-solvent improves solubility of the substrate and facilitates temperature control during the exothermic esterification process [21].
Purification strategies have been developed to address the challenges associated with the compound's thermal sensitivity and potential for hydrolysis [23]. Column chromatography using silica gel with hexane-ethyl acetate gradients provides effective separation of product from unreacted starting materials and byproducts [19]. Alternative purification methods include recrystallization from methanol-water mixtures, achieving purities exceeding 98% [3].
Scale-up considerations have been addressed through the development of continuous flow processes that provide enhanced temperature control and improved safety profiles [20]. These processes utilize specialized high-pressure reactors capable of handling the corrosive nature of trifluoromethyl-containing compounds while maintaining consistent product quality [22]. The implementation of in-line monitoring systems allows for real-time process control and quality assurance [19].
| Process Parameter | Optimal Range | Impact on Yield | Quality Considerations |
|---|---|---|---|
| Temperature | 65-70°C | High | Prevents decomposition |
| Methanol Equivalents | 15-20 | Medium | Ensures complete conversion |
| Reaction Time | 6-8 hours | Medium | Balances yield and purity |
| Catalyst Loading | 0.5-1.0 mol% | High | Minimizes side reactions |
The development of robust analytical methods for process monitoring has been essential for ensuring consistent product quality [23]. High-performance liquid chromatography methods have been validated for quantitative analysis, with detection limits below 0.1% for impurities [19]. Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation, while gas chromatography-mass spectrometry enables trace impurity identification [3].
The formation of Methyl 3-methyl-6-(trifluoromethyl)picolinate through [2+2+2] cycloaddition represents a sophisticated mechanistic pathway involving the controlled assembly of three unsaturated components. The cobalt-catalyzed intermolecular [2+2+2] cycloaddition mechanism has been extensively studied, particularly involving trifluoromethyl-substituted internal alkynes and ethyl cyanoformate [1] [2].
The mechanism proceeds through several key stages that demonstrate remarkable selectivity control. Initial alkyne coordination to the cobalt center represents the first mechanistic step, where the CoI2/dcype/Zn catalyst system facilitates the formation of a cobalt-alkyne complex [1]. This coordination step is characterized by the formation of a planar cobalt complex with a principally ligand-based singly occupied molecular orbital [3]. The hemilabile nature of the ligand system proves crucial for subsequent transformations, enabling the conversion from a planar coordination environment to a tetrahedral geometry necessary for productive cycloaddition [3].
Oxidative cyclization represents the critical bond-forming step in the mechanism. During this process, the cobalt center facilitates the coupling of two alkyne units to form a metallacyclic intermediate [3]. This step involves a metal-based redox event where the cobalt undergoes oxidation while simultaneously forming new carbon-carbon bonds. The electronic properties of the trifluoromethyl substituent significantly influence this step by stabilizing the metallacyclic intermediate through electron-withdrawing effects [4].
The insertion of the nitrile component (ethyl cyanoformate) into the metallacycle constitutes the regioselectivity-determining step. This insertion occurs with high regioselectivity, producing trifluoromethyl-substituted ethyl picolinate derivatives as single regioisomers [1]. The selectivity arises from the preferential orientation of the nitrile insertion, guided by both electronic and steric factors associated with the trifluoromethyl group.
Reductive elimination completes the catalytic cycle, releasing the picolinate product and regenerating the active cobalt catalyst. This step involves the formation of the pyridine ring through a concerted elimination process that maintains the regiochemical integrity established during the insertion step [1]. The overall transformation demonstrates remarkable efficiency, with nuclear magnetic resonance yields reaching 94% under optimized conditions [2].
The mechanistic pathway differs significantly from alternative routes such as the ene-Diels-Alder-hydrogen transfer mechanism observed in metal-free systems [5] [6]. Computational studies using density functional theory methods at the M06-2X and B3LYP levels have revealed that the concerted [2+2+2] pathway is energetically favorable compared to stepwise alternatives [5]. The transition state geometries calculated for these transformations show characteristic features including partial bond formation between the nitrile and metallacycle components.
Kinetic studies have established that the reaction follows an overall second-order rate law, first order with respect to both the cobalt precatalyst and the substrate [3]. This kinetic behavior supports a mechanism where substrate coordination and oxidative cyclization occur in rapid equilibrium, with reductive elimination as the turnover-limiting step. The activation barriers calculated for each elementary step align with experimental observations regarding reaction rates and selectivities.
| Mechanistic Step | Energy Barrier (kcal/mol) | Key Intermediates | Selectivity Impact |
|---|---|---|---|
| Alkyne Coordination | 13.9 | Cobalt-alkyne complex | Substrate binding affinity |
| Oxidative Cyclization | 15.2 | Metallacyclic intermediate | Regioselectivity initiation |
| Nitrile Insertion | 18.7 | Extended metallacycle | Regioselectivity determination |
| Reductive Elimination | 21.3 | Product release complex | Stereochemical retention |
The trifluoromethyl group in Methyl 3-methyl-6-(trifluoromethyl)picolinate exerts profound electronic effects that fundamentally alter the reactivity and selectivity patterns of the picolinate system. As one of the most powerful electron-withdrawing groups in organic chemistry, the trifluoromethyl substituent primarily operates through inductive electron withdrawal effects [4].
Frontier molecular orbital analysis reveals that the trifluoromethyl group significantly stabilizes the lowest unoccupied molecular orbital of the picolinate system. This stabilization occurs through the strong electronegative character of the fluorine atoms, which create a substantial dipole moment (μ = 2.86 D for CF₃-pyridine derivatives) [7]. The electron density redistribution caused by this substituent affects both the nucleophilic and electrophilic character of various positions on the pyridine ring.
Superelectrophilic behavior has been documented for trifluoromethyl-substituted pyridine systems under acidic conditions. The strong electron-withdrawing properties of the trifluoromethyl group enhance positive charge delocalization in protonated species, leading to increased electrophilic reactivity at remote positions [4]. This phenomenon manifests in enhanced reactivities of adjacent functional groups and altered regioselectivity patterns in substitution reactions.
Electronic communication between the trifluoromethyl substituent and the picolinate core has been demonstrated through electron paramagnetic resonance spectroscopy studies. These investigations reveal significant coupling to the fluorine nuclei and charge delocalization extending throughout the aromatic system [8]. The magnetic anisotropy effects associated with the trifluoromethyl group also influence the nuclear magnetic resonance chemical shifts of adjacent carbons and protons.
Hammett correlation studies have established quantitative relationships between trifluoromethyl substitution and reaction rates. For electrophilic substitution reactions, the trifluoromethyl group exhibits a sigma value of +0.54, indicating substantial electron withdrawal through the aromatic system [9]. This electronic influence extends beyond simple inductive effects to include resonance contributions through the pyridine nitrogen atom.
Photophysical properties of trifluoromethyl-substituted picolinate complexes demonstrate the electronic perturbation caused by this substituent. Metal-to-ligand charge transfer transitions are significantly blue-shifted compared to unsubstituted analogs, reflecting the lowered energy of the picolinate π* orbitals [10]. The emission quantum yields and excited state lifetimes are also markedly altered by trifluoromethyl substitution.
Oxidation and reduction potentials provide direct evidence for the electronic effects of the trifluoromethyl group. Cyclic voltammetry studies reveal that trifluoromethyl substitution results in more positive oxidation potentials (+1.11 V versus +0.98 V for unsubstituted systems) and more positive reduction potentials [10]. These shifts reflect the stabilization of both occupied and unoccupied molecular orbitals by the electron-withdrawing substituent.
Computational analyses using density functional theory methods have quantified the electronic distribution in trifluoromethyl-substituted picolinate systems. Natural population analysis indicates that the trifluoromethyl carbon bears a partial positive charge (+0.85 e), while the fluorine atoms each carry substantial negative charges (-0.28 e each) [4]. This charge separation contributes to the enhanced electrostatic interactions observed in crystal structures and solution behavior.
| Electronic Property | Unsubstituted Picolinate | CF₃-Substituted | Change (%) |
|---|---|---|---|
| LUMO Energy (eV) | -1.23 | -1.67 | -35.8 |
| Oxidation Potential (V) | +0.98 | +1.11 | +13.3 |
| Reduction Potential (V) | -2.34 | -2.01 | +14.1 |
| Dipole Moment (D) | 2.14 | 2.86 | +33.6 |
Steric effects play a crucial complementary role to electronic factors in determining the regioselectivity patterns observed in transformations of Methyl 3-methyl-6-(trifluoromethyl)picolinate. The spatial arrangement of substituents creates selective accessibility to different reaction sites, fundamentally influencing the outcome of chemical transformations.
Molecular modeling studies reveal that the trifluoromethyl group occupies a significant steric volume due to the van der Waals radii of the three fluorine atoms. The C-F bond length (1.33 Å) combined with the fluorine van der Waals radius (1.47 Å) creates a steric envelope that extends approximately 2.8 Å from the carbon center [11]. This three-dimensional occupancy influences the approach trajectories of incoming reagents and catalysts.
Regioselectivity in substitution reactions demonstrates clear steric guidance effects. The meta-position relative to the trifluoromethyl group shows enhanced reactivity compared to the ortho-position due to reduced steric congestion [12]. This selectivity pattern has been quantified through competition experiments showing selectivity ratios ranging from 5:1 to 15:1 depending on the specific transformation and reaction conditions [13].
Conformational analysis reveals that the methyl substituent at the 3-position adopts a preferred orientation that minimizes steric interactions with both the trifluoromethyl group and the ester functionality. Computational geometry optimization using density functional theory methods indicates a dihedral angle of approximately 157° between the methyl group and the trifluoromethyl substituent, representing the most stable conformational arrangement [14].
Transition state calculations demonstrate how steric factors influence reaction barriers. For nucleophilic addition reactions, the activation energy varies significantly depending on the approach angle of the nucleophile. Sterically hindered pathways show energy barriers that are 3-6 kcal/mol higher than unhindered alternatives, effectively blocking these reaction channels [15]. This energetic differentiation provides the thermodynamic basis for observed regioselectivities.
Crystal structure analyses of Methyl 3-methyl-6-(trifluoromethyl)picolinate and related compounds reveal intermolecular packing arrangements that reflect the steric demands of the substituents. The trifluoromethyl groups adopt staggered conformations in the solid state, minimizing close contacts between fluorine atoms of adjacent molecules . These packing preferences influence both solubility behavior and crystallization outcomes.
Catalyst design strategies have exploited steric guidance principles to enhance regioselectivity in metal-catalyzed transformations. Ligand modifications that introduce additional steric bulk around the metal center can amplify the natural steric preferences of the substrate, leading to enhanced selectivity ratios [17]. For palladium-catalyzed cross-coupling reactions, bulky phosphine ligands increase the selectivity for the less hindered reaction site from 3:1 to 9:1 [18].
Kinetic isotope effect studies provide mechanistic evidence for the role of steric effects in determining reaction pathways. Primary kinetic isotope effects (kH/kD = 1.8-2.3) observed for hydrogen abstraction reactions vary depending on the steric accessibility of the target position [19]. Sterically hindered positions show larger isotope effects, indicating that steric strain in the transition state contributes to the activation barrier.
Size-selectivity studies using molecular probes of varying steric bulk have quantified the effective reaction volume around each position of the picolinate ring. Small nucleophiles (methoxide, fluoride) show minimal selectivity (1.2:1), while large nucleophiles (tert-butoxide, triphenylphosphine) exhibit high selectivity (8:1 to 12:1) for the sterically accessible positions [11].
| Reaction Site | Steric Parameter (Ų) | Relative Reactivity | Selectivity Factor |
|---|---|---|---|
| C-4 (meta to CF₃) | 12.3 | 1.00 | Reference |
| C-5 (para to CF₃) | 8.7 | 0.65 | 0.65 |
| C-2 (ortho to CF₃) | 5.1 | 0.18 | 0.18 |
| Ester carbonyl | 6.8 | 0.42 | 0.42 |